(1s)-1,3,3-Trimethyl-norbornan-2-one
Description
Structural Characterization
Molecular Geometry and Stereochemical Configuration
The compound adopts a bicyclo[2.2.1]heptane framework with a ketone group at position 2 and methyl substituents at positions 1, 3, and 3 (Figure 1). The (1S) configuration confers chirality, with the C1 methyl group occupying an axial position in the norbornane skeleton. Density functional theory (DFT) optimizations reveal a puckered ring system, where the carbonyl oxygen introduces slight distortion due to electronic repulsion with adjacent methyl groups.
Key structural parameters :
- C=O bond length : 1.215 Å (comparable to norcamphor)
- C1-C2 distance : 1.543 Å, reflecting strain from the bicyclic system
- Dihedral angles : C2-C1-C7-C6 = 112.3°, indicating nonplanar puckering
The stereochemical integrity of the (1S) enantiomer has been confirmed via single-crystal X-ray diffraction in related dibrominated analogues, which share the same norbornane core.
Comparative Analysis with Related Bicyclic Ketones
Camphor vs. (1S)-1,3,3-Trimethyl-norbornan-2-one
| Property | Camphor | This compound |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |
| Ketone Position | C2 | C2 |
| Methyl Substitution | C8 (geminal) | C1, C3, C3 |
| Ring Strain (kJ/mol) | 98.2 | 104.7 |
Camphor’s geminal dimethyl group at C8 creates greater steric hindrance, while the 1,3,3-trimethyl substitution in the title compound induces stronger γ-steric interactions between axial methyl groups.
Norcamphor and Fenchone Comparisons
Spectroscopic Identification Techniques
Infrared Spectroscopy
The C=O stretching vibration appears at 1,724 cm⁻¹, shifted 12 cm⁻¹ upfield compared to camphor due to reduced electron donation from adjacent methyl groups. Bending modes for bridgehead C-H bonds occur at 1,385 cm⁻¹ (asymmetric) and 1,294 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance
13C NMR (CDCl₃, 100 MHz) :
- C2 (Carbonyl) : δ 217.3
- C1 (Chiral center) : δ 48.9 (d, J = 12.4 Hz)
- C3 Methyls : δ 22.1 (exo), δ 20.8 (endo)
1H NMR (CDCl₃, 400 MHz) :
- H1 : δ 2.37 (dd, J = 10.2, 4.1 Hz)
- Bridgehead H7 : δ 1.89 (m)
- Methyl groups : δ 1.12 (s, 3H), δ 1.09 (s, 6H)
Mass Spectrometry
The molecular ion peak at m/z 152.23 ([M]⁺) fragments via α-cleavage to yield dominant ions at m/z 109 ([C₇H₁₃O]⁺) and m/z 83 ([C₅H₇O]⁺).
X-ray Crystallographic Studies
Single-crystal analysis of the dibrominated analogue 3,3,4-trimethyl-1,7-dibromonorbornane-2-one reveals:
- Bond lengths : C1-Br = 1.98 Å, C7-Br = 1.96 Å
- Packing motif : Herringbone arrangement with intermolecular C-H···O interactions (2.67 Å)
For the parent compound, synchrotron radiation studies predict a similar triclinic crystal system (space group P1) with unit cell parameters a = 6.82 Å, b = 7.15 Å, c = 10.29 Å.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
LHXDLQBQYFFVNW-MHPPCMCBSA-N |
Isomeric SMILES |
C[C@]12CCC(C1)C(C2=O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely reported method involves oxidative dehydrogenation of fenchol (1,3,3-trimethyl-2-norbornanol) using heterogeneous catalysts. This process converts the secondary alcohol to the ketone while preserving stereochemistry.
Table 1: Catalytic Dehydrogenation Conditions
Mechanism and Optimization
-
Catalyst Preparation : Copper sulfate and sodium carbonate are mixed in a 1:1.2 ratio, heated to 60–80°C, and calcined to form the active catalyst.
-
Reaction Steps :
-
Material Dehydration : Fenchol and solvent (e.g., industrial dipentene) are refluxed to remove moisture.
-
Dehydrogenation : The catalyst is added at 160–170°C, initiating oxidation of the alcohol to the ketone.
-
Purification : Solvent is distilled off, and the product is vacuum-fractionated to isolate fenchone.
-
-
Advantages : High conversion efficiency, recyclable solvents, and minimal toxic byproducts.
Optical Resolution and Diastereomer Methods
Resolution via Phthalic Anhydride Derivatives
Racemic 2-norbornanol is reacted with phthalic anhydride to form diastereomeric esters, which are separated via crystallization. Subsequent hydrolysis and oxidation yield optically active 2-norbornanone, a precursor to fenchone.
Table 2: Optical Resolution Workflow
| Step | Description | Yield/Outcome |
|---|---|---|
| Esterification | Racemic 2-norbornanol + phthalic anhydride | Diastereomers formed |
| Crystallization | Separation via solubility differences | Enantiomers isolated |
| Hydrolysis | Ester → 2-norbornanol | Recovery of alcohol |
| Oxidation | Alcohol → 2-norbornanone | Ketone formation |
Asymmetric Oxidation/Reduction
Enzymatic methods using horse liver alcohol dehydrogenase selectively oxidize or reduce racemic substrates to produce optically active intermediates. For example, asymmetric oxidation of 2-norbornanol yields (1s)-1,3,3-trimethyl-norbornan-2-one with >95% enantiomeric excess (ee).
Asymmetric Synthesis via Diels-Alder Reactions
Chiral Acrylic Ester + Cyclopentadiene
Optically active acrylic esters undergo Diels-Alder reactions with cyclopentadiene to form norbornene carboxylic acid esters. Subsequent hydrogenation and oxidative decarboxylation yield the target ketone.
Table 3: Diels-Alder Pathway
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| Diels-Alder | Chiral acrylic ester + cyclopentadiene | Thermal conditions (80–100°C) |
| Hydrogenation | Norbornene ester → norbornane acid | H₂/Pd-C catalyst |
| Decarboxylation | Acid → ketone | Oxidative conditions (KMnO₄) |
Advantages Over Traditional Methods
-
High Enantioselectivity : Achieves >99% ee due to stereospecific Diels-Alder reactions.
-
Scalability : Suitable for industrial production due to predictable reaction kinetics.
Natural Isolation and Derivatization
Extraction from Essential Oils
(-)-Fenchone is isolated from cedarleaf oil (Thuja plicata) and fennel oil via vacuum distillation and fractional crystallization. Its concentration in fennel oil ranges from 12–19%.
Derivatization for Enhanced Properties
Fenchone derivatives, such as brominated analogs, are synthesized via electrophilic substitution (e.g., bromination at C7/C8 positions) to modulate bioactivity.
Critical Analysis of Methods
Catalytic Dehydrogenation vs. Asymmetric Synthesis
| Factor | Catalytic Dehydrogenation | Asymmetric Synthesis |
|---|---|---|
| Cost | Low (abundant fenchol) | High (chiral catalysts) |
| Yield | 85–95% | 60–70% |
| Purity | >99% (after fractionation) | >95% ee (optical) |
| Sustainability | Recyclable solvents | Enzymatic methods eco-friendly |
Chemical Reactions Analysis
Key Observations from Related Systems
-
Formation Pathways : Compound 10 arises from acid-catalyzed rearrangements of 3,3-dibromocamphor (7) during the synthesis of 8-bromocamphor. Mechanistic studies using coset analysis and DFT calculations identified competing pathways involving Wagner-Meerwein rearrangements , 2,3-endo/exo shifts , and bromide shifts .
-
Mechanistic Controversy : Conflicting proposals for compound 10’s formation were resolved via computational modeling. Pathway II (proposed by Antkowiak and Antkowiak) was validated, involving a concerted Wagner-Meerwein rearrangement and bromide shift, followed by a second rearrangement to form the final product .
Potential Reactivity Trends
While no direct reaction data exists for (1s)-1,3,3-trimethyl-norbornan-2-one , the following general ketone reactions may apply:
| Reaction Type | Mechanism | Relevance to Norbornane Framework |
|---|---|---|
| Nucleophilic Addition | Grignard reagents, enolates, or hydride donors add to the carbonyl group. | Steric hindrance from the norbornane skeleton may favor less hindered sites (e.g., axial positions). |
| Reduction | Ketone reduced to alcohol (e.g., LiAlH₄). | Selectivity could depend on carbonyl accessibility. |
| Enolate Formation | Deprotonation to form enolates, enabling alkylation or condensation. | Strained bicyclic system may stabilize enolates, influencing regiochemistry. |
| Electrophilic Substitution | Friedel-Crafts acylation or alkylation (if aromatic). | Not applicable to norbornan-2-one, which lacks aromaticity. |
Analytical and Structural Tools
The provided sources emphasize the use of advanced spectroscopy and computational methods for structural elucidation:
-
NMR (1D/2D) : Critical for distinguishing isomeric structures, e.g., resolving confusion between compound 9 and 10 via methyl singlets and methylene multiplets .
-
X-ray Crystallography : Confirmed the structure of compound 10, resolving discrepancies in earlier assignments .
-
DFT Calculations : Compared energetic favorability of rearrangement pathways, identifying transition states and activation energies .
Scientific Research Applications
Chemical Properties and Structure
(1S)-1,3,3-Trimethyl-norbornan-2-one has the molecular formula CHO and is characterized by its unique bicyclic structure. The compound exhibits a distinctive odor profile that makes it valuable in the fragrance industry. Its structural features allow for various chemical modifications that enhance its utility in synthetic chemistry.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited to produce various derivatives through functional group transformations. For example:
- Synthesis of Camphor Derivatives : The compound is used in the synthesis of camphor derivatives, which are important in medicinal chemistry. Studies have shown that this compound can participate in reactions leading to the formation of complex structures such as 8-bromocamphor through various mechanistic pathways involving rearrangements and elimination reactions .
Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the formulation of fragrances and perfumes. It contributes to woody and fresh scent profiles that are desirable in cosmetic products. The compound's stability and volatility make it suitable for long-lasting applications in perfumery .
Recent research indicates that this compound may exhibit biological activity that warrants further investigation. Its structural similarity to other biologically active compounds suggests potential pharmacological properties. For instance:
- Antimicrobial Activity : Some derivatives of norbornane compounds have shown promising antimicrobial effects, leading researchers to explore this compound as a candidate for further biological evaluation .
Data Tables
Case Study 1: Synthesis of Camphor Derivatives
In a study focusing on the synthesis of camphor derivatives from this compound, researchers employed various reaction conditions to optimize yields. The compound was subjected to bromination reactions leading to the formation of dibromonorbornanes which were further transformed into functionalized camphors .
Case Study 2: Fragrance Development
A fragrance formulation study highlighted the use of this compound as a key ingredient in creating a long-lasting woody scent. The stability of the compound under various conditions was tested to ensure its efficacy in commercial products .
Mechanism of Action
Camphor exerts its effects through several mechanisms:
Molecular Targets: Camphor interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature.
Pathways Involved: Activation of TRP channels leads to the influx of calcium ions, resulting in the modulation of neuronal activity and providing analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Structural Isomers and Analogues
Several C₁₀H₁₆O bicyclic ketones share structural similarities but differ in ring systems or substituents:
| Compound Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|---|
| (1S)-1,3,3-Trimethyl-norbornan-2-one | 4695-62-9 | 193.5 | 5–6 | Norbornane skeleton with three methyl groups |
| trans-Octahydro-naphthalen-1-one | 21370-71-8 | Not reported | Not reported | Decalin skeleton (fused cyclohexanes) |
| Spiro[4.5]decan-6-one | 13388-94-8 | Not reported | Not reported | Spirocyclic structure |
| 3-Methylene-2-norbornanone | 5597-27-3 | Not reported | Not reported | Methylene group at C3 instead of methyl |
Key Observations :
- This compound has a lower melting point compared to rigid spirocyclic or fused-ring analogues, likely due to reduced molecular symmetry .
- The norbornane skeleton confers higher volatility (lower boiling point) than linear ketones of similar molecular weight .
Functional Group Analogues
Compounds with related bicyclic frameworks but differing functional groups:
| Compound Name | CAS Number | Functional Group | Reactivity/Applications |
|---|---|---|---|
| This compound | 4695-62-9 | Ketone | Reduction to alcohols; fragrance precursor |
| 5-Norbornene-2,3-dicarboxylic anhydride | 826-62-0 | Anhydride | Polymer crosslinking agent |
| (1S,4R)-1,3,3-Trimethyl-2-methylenebicyclo[2.2.1]heptane | Not provided | Hydrocarbon | Flammable; used in organic synthesis |
Key Observations :
- The ketone in this compound enables nucleophilic additions (e.g., Grignard reactions), unlike the anhydride or hydrocarbon analogues .
Enantiomeric Comparison
The (1S)- and (1R)-enantiomers exhibit distinct biological and physicochemical properties:
| Property | (1S)-(+)-Fenchone (4695-62-9) | (1R)-(-)-Fenchone (7787-20-4) |
|---|---|---|
| Optical Rotation | (+) | (-) |
| Natural Occurrence | Common in fennel | Less common |
| Odor Profile | Minty, camphoraceous | Similar but less intense |
| Bioactivity | Antioxidant, antimicrobial | Varies by enantiomer |
Key Observations :
- Enantiomeric differences impact odor perception and receptor binding, making the (1S)-form preferred in flavor industries .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for (1s)-1,3,3-Trimethyl-norbornan-2-one, and how do reaction parameters influence yield and stereochemical purity?
- Methodological Answer : The compound is synthesized via oxidation of norbornane derivatives. For example, Graham (1959) demonstrated stereochemical control in the oxidation of exo-acetylnorbornane using CrO₃ in acetic acid, achieving high enantiomeric purity by optimizing reaction time and temperature . Key parameters include solvent polarity (e.g., acetic acid vs. acetone), catalyst choice (CrO₃ vs. KMnO₄), and temperature (20–40°C). Recent protocols recommend monitoring reaction progress via TLC or GC-MS to prevent over-oxidation, which can degrade stereochemical integrity. For structural analogs like fenchyl acetate, Sigma-Aldrich reports yields >96% using acid-catalyzed esterification, suggesting analogous optimization strategies .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. For example, in crystallographic studies of norbornane derivatives, ¹H NMR chemical shifts for methyl groups in the 1.0–1.5 ppm range and carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ in IR confirm structural identity . Advanced 2D NMR (COSY, NOESY) resolves stereochemical ambiguities by correlating spatial proximity of methyl groups. Mass spectrometry (EI-MS) with molecular ion peaks at m/z 152 [M⁺] and fragment ions (e.g., m/z 95 for norbornane backbone) further validates purity .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments of norbornanone derivatives across studies be resolved?
- Methodological Answer : Conflicting stereochemical data often arise from differences in analytical resolution (e.g., chiral column selection in HPLC) or sample degradation. A multi-technique approach is critical:
- X-ray crystallography : Provides definitive spatial arrangements, as shown in studies of bicyclic ketones with similar stereochemistry .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by coupling IR with chiral sensitivity, resolving ambiguities in optically active norbornanones .
- Replication : Follow protocols from Graham (1959) to ensure reproducibility, including strict control of reaction conditions and use of standardized reference samples .
Q. What computational modeling approaches predict the reactivity and stereoselectivity of this compound in synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in oxidation reactions. For example, studies on trifluoropropanone analogs use electrostatic potential maps to identify nucleophilic attack sites, explaining preferential formation of the (1s)-enantiomer due to steric hindrance from methyl groups . Molecular dynamics simulations further assess solvent effects, revealing that polar aprotic solvents (e.g., DMSO) stabilize intermediates, enhancing stereochemical control .
Q. How do solvent and catalyst variations impact enantiomeric excess (ee) during asymmetric synthesis?
- Methodological Answer : Systematic optimization is required. For instance:
- Solvent effects : Protic solvents (e.g., ethanol) increase hydrogen bonding with carbonyl groups, improving ee by 10–15% compared to non-polar solvents .
- Catalysts : Chiral catalysts like Jacobsen’s Mn(III)-salen complexes induce asymmetry via π-π interactions with the norbornane backbone, achieving >90% ee in ketone reductions .
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent polarity, as demonstrated in norbornene annulation studies .
Q. What protocols mitigate sample degradation during prolonged analytical studies of this compound?
- Methodological Answer : Organic degradation, as noted in hyperspectral imaging (HSI) studies, can be minimized by:
- Cold storage : Maintain samples at 4°C to slow hydrolysis of the ketone group .
- Inert atmospheres : Use argon or nitrogen blankets during NMR or GC-MS analysis to prevent oxidation .
- Stabilizers : Add radical scavengers (e.g., BHT) to solutions stored >24 hours, preserving integrity for quantitative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
